An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals
Introduction: Hydroxy-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, playing a pivotal role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and subsequent modifications, and its application in targeted protein degradation.
Core Properties of Hydroxy-PEG12-t-butyl Ester
Hydroxy-PEG12-t-butyl ester is a valuable tool in bioconjugation due to its defined structure and versatile functional groups. The molecule consists of a discrete chain of twelve ethylene (B1197577) glycol units, affording it significant hydrophilicity. One terminus of the PEG chain is capped with a hydroxyl (-OH) group, while the other is terminated with a carboxylic acid protected as a t-butyl ester. This arrangement allows for selective and sequential conjugation to two different molecular entities. The hydrophilic nature of the PEG spacer can enhance the solubility and improve the pharmacokinetic profile of the resulting conjugate.[1]
Table 1: Chemical and Physical Properties of Hydroxy-PEG12-t-butyl ester
| Property | Value | Reference |
| Molecular Formula | C31H62O15 | [1] |
| Molecular Weight | 674.8 g/mol | [1] |
| CAS Number | 1186025-29-5 | [1] |
| Appearance | Colorless liquid or solid | N/A |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Synthesis and Purification
The synthesis of Hydroxy-PEG12-t-butyl ester involves a multi-step process that begins with the mono-alkylation of dodecaethylene glycol. A generalized protocol based on the synthesis of similar heterobifunctional PEG linkers is provided below.[2][3][4]
Experimental Protocol 1: Generalized Synthesis of Hydroxy-PEG12-t-butyl ester
-
Mono-protection of Dodecaethylene Glycol:
-
Dissolve dodecaethylene glycol in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Add a molar equivalent of a suitable protecting group for one of the hydroxyl termini (e.g., a trityl group using trityl chloride and a base like triethylamine).
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water, extracting the product into an organic solvent, and drying the organic layer.
-
Purify the mono-protected dodecaethylene glycol by column chromatography.
-
-
Alkylation of the Free Hydroxyl Group:
-
Dissolve the mono-protected dodecaethylene glycol in anhydrous THF.
-
Add a strong base (e.g., sodium hydride) at 0°C and stir for 30 minutes.
-
Add t-butyl bromoacetate (B1195939) and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction carefully with water and extract the product.
-
Purify the fully protected intermediate by column chromatography.
-
-
Deprotection of the Terminal Hydroxyl Group:
-
Dissolve the purified intermediate in a suitable solvent.
-
Selectively remove the initial protecting group (e.g., the trityl group can be removed under mild acidic conditions that do not cleave the t-butyl ester).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to yield Hydroxy-PEG12-t-butyl ester.
-
Experimental Protocols for Modification and Application
The utility of Hydroxy-PEG12-t-butyl ester lies in the sequential reactivity of its two functional groups. The t-butyl ester can be deprotected to reveal a carboxylic acid, and the hydroxyl group can be activated for conjugation.
Experimental Protocol 2: Deprotection of the t-butyl Ester
The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to yield a free carboxylic acid.[5][6][7]
-
Acidic Cleavage:
-
Dissolve the Hydroxy-PEG12-t-butyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).[5]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The resulting product, Hydroxy-PEG12-acid, can be used in the next step, sometimes without further purification.
-
Experimental Protocol 3: Conjugation to an Amine-Containing Molecule
The deprotected Hydroxy-PEG12-acid can be conjugated to a primary amine via amide bond formation, a common step in constructing PROTACs.[8][9][10][11]
-
Activation of the Carboxylic Acid:
-
Dissolve the Hydroxy-PEG12-acid in an anhydrous solvent such as DMF or DCM.
-
Add a coupling agent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Amide Bond Formation:
-
To the activated ester solution, add the amine-containing molecule (e.g., a ligand for an E3 ubiquitin ligase).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the resulting conjugate by preparative HPLC.
-
Application in PROTAC Development
Hydroxy-PEG12-t-butyl ester is an ideal linker for the synthesis of PROTACs. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule, while its length is a critical parameter for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
Illustrative Quantitative Data for a PEG12-based PROTAC
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[12][13][14][15] The following table provides hypothetical, yet representative, data for a series of PROTACs where the PEG linker length is varied, illustrating the importance of linker optimization.
Table 2: Illustrative Degradation Efficiency of a Hypothetical PROTAC Series
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound 1 | Hydroxy-PEG4-t-butyl ester derivative | 150 | 85 |
| Compound 2 | Hydroxy-PEG8-t-butyl ester derivative | 50 | 95 |
| Compound 3 | Hydroxy-PEG12-t-butyl ester derivative | 25 | >98 |
| Compound 4 | Hydroxy-PEG16-t-butyl ester derivative | 80 | 90 |
This data is illustrative and intended to demonstrate the typical trend observed in PROTAC development where linker length is a critical optimization parameter.
Visualizing the Role of Hydroxy-PEG12-t-butyl Ester in PROTACs
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[16][17][18][19]
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves design, synthesis, and rigorous biological evaluation.[20][21][22][23]
Analytical Characterization
The quantification of PROTACs in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25][26][27]
Experimental Protocol 4: Generalized LC-MS/MS Method for PROTAC Quantification
-
Sample Preparation:
-
Spike plasma or cell lysate samples with a known concentration of an internal standard (structurally similar to the analyte).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for injection.
-
-
LC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for the PROTAC and the internal standard.
-
Quantify the PROTAC concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion
Hydroxy-PEG12-t-butyl ester is a highly versatile and valuable chemical tool for researchers in drug development. Its well-defined structure, hydrophilicity, and orthogonal functional groups make it an excellent choice for the construction of complex biomolecules such as PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this linker in the pursuit of novel therapeutics. The ability to precisely control the spacing between two molecular entities with a hydrophilic linker like Hydroxy-PEG12-t-butyl ester is a key advantage in optimizing the biological activity and drug-like properties of next-generation therapies.
References
- 1. Hydroxy-PEG12-t-butyl ester, 1186025-29-5 | BroadPharm [broadpharm.com]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biopharma.co.uk [biopharma.co.uk]
- 24. sciex.com [sciex.com]
- 25. waters.com [waters.com]
- 26. lcms.cz [lcms.cz]
- 27. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
